molecular formula C12H13N3 B13890394 N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine

Cat. No.: B13890394
M. Wt: 199.25 g/mol
InChI Key: DHXDCKUEMCLFEM-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine is a complex organic compound that features both pyrrole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine typically involves the condensation of indole derivatives with pyrrole intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, especially at the indole moiety, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined pyrrole and indole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indol-6-amine

InChI

InChI=1S/C12H13N3/c1-2-12(14-6-1)15-10-4-3-9-5-7-13-11(9)8-10/h3-5,7-8,13H,1-2,6H2,(H,14,15)

InChI Key

DHXDCKUEMCLFEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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